molecular formula C13H14N4O2 B11722831 N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide

N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide

Cat. No.: B11722831
M. Wt: 258.28 g/mol
InChI Key: GPEDHOLCQSUQPV-UHFFFAOYSA-N
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Description

N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrahydropyrimidinyl core with phenyl and dimethylmethanimidamide substituents, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. The starting materials often include phenyl-substituted pyrimidines and dimethylformamide derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.

    Substitution: The compound can participate in substitution reactions where certain substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide
  • N,N-dimethyl-N’-(1-methyl-2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)imidoformamide

Uniqueness

N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for distinct interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

N'-(2,6-dioxo-3-phenylpyrimidin-4-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-16(2)9-14-11-8-12(18)15-13(19)17(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEDHOLCQSUQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=O)NC(=O)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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